2-Naphthyl lactate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalen-2-yl 2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9(14)13(15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXHNOBSQMHTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | 2-NAPHTHYL LACTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20727 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883280 | |
| Record name | Propanoic acid, 2-hydroxy-, 2-naphthalenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from alcohol). Insoluble in water. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 2-NAPHTHYL LACTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20727 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 2-NAPHTHYL LACTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20727 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
93-43-6 | |
| Record name | 2-NAPHTHYL LACTATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20727 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Naphthalenyl 2-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lactonaphthol | |
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| Record name | Propanoic acid, 2-hydroxy-, 2-naphthalenyl ester | |
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| Record name | Propanoic acid, 2-hydroxy-, 2-naphthalenyl ester | |
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| Record name | 2-naphthyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LACTONAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8107M40WRT | |
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Spectroscopic Characterization and Elucidation of Molecular Structure
Vibrational Spectroscopy of Naphthyl Lactate (B86563) Analogues
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is crucial for identifying functional groups and elucidating molecular structure by analyzing the vibrational modes of a molecule.
Infrared (IR) and Raman Spectroscopic Analysis
Studies involving complexes of 2-naphthyl-1-ethanol with lactic acid derivatives, such as methyl lactate and ethyl lactate, have utilized IR-UV fluorescence-dip spectroscopy. These investigations have identified characteristic O-H stretching bands in the range of 3450–3550 cm⁻¹ associated with hydrogen-bonded hydroxyl groups within these complexes researchgate.netresearchgate.net.
While direct IR and Raman spectra for 2-naphthyl lactate itself are not detailed in the provided snippets, data from closely related compounds offer valuable reference points. For instance, 2-naphthyl acetate (B1210297), an ester analogue, exhibits a strong carbonyl (C=O) stretching vibration typically found in the region of 1735–1750 cm⁻¹ chemicalbook.comchemicalbook.com. Similarly, ethyl lactate shows a characteristic ester carbonyl Raman line around 1715 cm⁻¹ ias.ac.in. Raman spectroscopy has also been demonstrated as a technique capable of detecting lactic acid itself nih.gov. These findings suggest that this compound would display a prominent IR absorption band corresponding to its ester carbonyl group and characteristic Raman-active modes associated with the naphthyl ring system and the lactate moiety.
Table 1: Characteristic Vibrational Frequencies of Related Compounds
| Compound Name / Moiety | Technique | Characteristic Band (cm⁻¹) | Assignment | Source(s) |
| 2-Naphthyl acetate | IR | ~1735–1750 | C=O stretch (ester) | chemicalbook.comchemicalbook.com |
| Ethyl lactate | Raman | ~1715 | C=O stretch (ester) | ias.ac.in |
| Lactic acid | Raman | Broad lines | General vibrational modes | ias.ac.in |
| 2-Naphthyl-1-ethanol / Lactic acid derivative complexes | IR-UV fluorescence-dip | 3450–3550 | O-H stretch (hydrogen-bonded) | researchgate.netresearchgate.net |
Vibrational Circular Dichroism (VCD) Studies
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration and elucidating the three-dimensional structure of chiral molecules. Studies on chiral recognition between 2-naphthyl-1-ethanol and lactic acid derivatives have employed VCD to analyze diastereomeric complexes, highlighting its utility in probing stereochemical aspects rsc.orgrsc.orgnih.govpublish.csiro.auresearchgate.net. VCD spectra are known to be symmetric for enantiomers, allowing for their differentiation and the determination of absolute configurations jascoinc.com. While specific VCD data for this compound is not presented, the technique is established for analyzing the chirality of related systems and would be applicable to chiral forms of this compound for structural assignment.
Electronic Spectroscopy of Naphthyl-Lactate Complexes
Electronic spectroscopy probes the transitions between electronic energy levels within a molecule, providing information about its electronic structure, conjugation, and excited-state properties.
Laser-Induced Fluorescence (LIF) and Fluorescence-Dip Spectroscopy
Laser-Induced Fluorescence (LIF) and related techniques like IR-UV fluorescence-dip spectroscopy have been instrumental in studying weakly bound complexes, including those involving naphthyl chromophores and lactic acid derivatives. Investigations into complexes formed between 2-naphthyl-1-ethanol and chiral lactic acid derivatives have utilized LIF to monitor the electronic transitions localized on the naphthyl moiety researchgate.netresearchgate.netrsc.orgrsc.orgnih.govpublish.csiro.auresearchgate.net. The origin of the S₀-S₁ transition for the 2-naphthyl chromophore in these complexation studies has been observed around 31738.4 cm⁻¹ researchgate.netresearchgate.netrsc.org. These studies demonstrate the sensitivity of LIF to molecular interactions and structural changes within such complexes.
Optical Absorption and Luminescence Spectroscopy of Lactate Complexes
Optical absorption and luminescence spectroscopy provide complementary information about a molecule's electronic transitions and excited-state behavior. While studies focusing specifically on the absorption and luminescence of isolated this compound are not detailed, related naphthyl compounds offer insight. For example, 2-naphthol (B1666908), a structural precursor, exhibits an excitation peak at 331 nm and an emission peak at 354 nm aatbio.com. Luminescence spectroscopy has also been applied to study the complexation of lactate with lanthanide ions, revealing how lactate influences the optical properties of metal complexes acs.org. These techniques are generally applicable to understanding the electronic transitions and emissive properties of the naphthyl chromophore within this compound and its potential complexes.
Table 2: Electronic Spectroscopy of Naphthyl Chromophores
| Compound / System | Technique | Peak / Transition | Value (nm or cm⁻¹) | Source(s) |
| 2-Naphthol | Fluorescence | Excitation Peak | 331 nm | aatbio.com |
| 2-Naphthol | Fluorescence | Emission Peak | 354 nm | aatbio.com |
| 2-Naphthyl-1-ethanol complexes with lactic acid derivatives | LIF | S₀-S₁ Transition Origin | ~31738.4 cm⁻¹ | researchgate.netresearchgate.netrsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure by providing detailed information about the connectivity and environment of atomic nuclei, particularly ¹H and ¹³C.
Direct experimental NMR spectral data for this compound is not explicitly detailed in the provided search results. However, the compound's structure and molecular properties are established. This compound has the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23624000 thegoodscentscompany.com. Its structure is defined by a lactate ester linked to the 2-position of a naphthalene (B1677914) ring uni.lu.
Based on the NMR characteristics of related compounds, predictions can be made for the expected signals of this compound. The naphthyl group typically displays aromatic proton signals in the ¹H NMR spectrum in the range of approximately 7.2–7.8 ppm acs.orgchemicalbook.com. The lactate moiety would contribute signals from its methyl group (CH₃), expected around 1.3–1.5 ppm, and the methine proton (CH), typically observed in the region of 4.0–4.5 ppm for α-hydroxy esters radiopaedia.org. In ¹³C NMR, the ester carbonyl carbon (C=O) is anticipated to resonate in the characteristic range of 170–175 ppm. While these are predicted values based on related structures, experimental NMR data would be required for definitive structural assignment.
Theoretical and Experimental Chemical Shift Correlation
The elucidation of molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy relies heavily on the precise assignment of chemical shifts for both proton (¹H) and carbon (¹³C) nuclei. Chemical shift correlation, in this context, refers to the process of assigning specific NMR signals to particular atoms within a molecule. This is achieved by comparing experimentally obtained NMR data with theoretical predictions and by utilizing multi-dimensional NMR experiments that establish correlations between different nuclei.
Unfortunately, a comprehensive review of available scientific literature and databases did not yield specific experimental ¹H and ¹³C NMR data, nor theoretical chemical shift calculations, for the compound This compound . Without this specific data, a detailed analysis of theoretical and experimental chemical shift correlation for this particular compound cannot be presented.
However, the general methodology for establishing such correlations is well-established in organic chemistry and is crucial for confirming molecular structures.
Principles of Chemical Shift Correlation:
Experimental NMR Spectroscopy:
¹H NMR: Provides information about the number, environment, and connectivity of protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). Coupling constants (J) reveal information about neighboring protons.
¹³C NMR: Offers insight into the carbon backbone of a molecule. ¹³C chemical shifts are generally more dispersed than ¹H shifts, providing better resolution for complex molecules. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help distinguish between CH₃, CH₂, CH, and quaternary carbons.
2D NMR Techniques: Experiments such as HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded ¹H and ¹³C nuclei, while HMBC (Heteronuclear Multiple Bond Correlation) establishes correlations between ¹H and ¹³C nuclei separated by two or three bonds. These experiments are invaluable for unambiguous assignment of signals.
Theoretical NMR Calculations:
Computational chemistry methods, such as Density Functional Theory (DFT) using the GIAO (Gauge-Independent Unitary Transformation Atomic Orbital) method, are employed to predict NMR chemical shifts. These calculations provide theoretical ¹H and ¹³C chemical shifts that can be compared with experimental values. The accuracy of these predictions depends on the chosen computational method, basis set, and the molecular geometry.
Correlation Process:
The correlation is established by comparing the experimentally observed chemical shifts with those predicted computationally. A good agreement between experimental and theoretical values for specific nuclei supports their assignment.
2D NMR data (HSQC, HMBC) provides direct evidence of which proton is attached to which carbon, or which protons are near specific carbons, further validating assignments. For instance, an HSQC spectrum would show a cross-peak between a proton signal and the ¹³C signal of the carbon it is directly bonded to. An HMBC spectrum would reveal correlations between protons and carbons separated by multiple bonds, helping to connect different parts of the molecule.
Template for Chemical Shift Correlation Data Table:
If experimental and theoretical data for this compound were available, a data table similar to the one below would be used to present the correlated information. The table would typically include the atom/proton/carbon designation, experimental ¹H chemical shift (δH), experimental ¹³C chemical shift (δC), theoretical ¹H chemical shift (δH_calc), theoretical ¹³C chemical shift (δC_calc), and potentially observed 2D NMR correlations (e.g., HSQC, HMBC).
| Atom/Position | Experimental δH (ppm) | Experimental δC (ppm) | Theoretical δH (ppm) | Theoretical δC (ppm) | Key 2D Correlations (HSQC/HMBC) | Assignment Confirmation |
| Naphthyl C1 | ||||||
| Naphthyl C2 | ||||||
| ... | ||||||
| Lactate CH₃ | ||||||
| Lactate CH | ||||||
| Lactate OCH | ||||||
| ... |
Related Compound Data: While direct data for this compound is unavailable, studies on related compounds provide context. For instance, ethyl lactate has been characterized by ¹H NMR, with specific proton signals assigned to its methyl, methylene (B1212753), and methine groups chemicalbook.com. Similarly, lactic acid has well-documented NMR spectra bmrb.iogithub.io. Compounds containing the naphthalene moiety, such as those described in studies on naphtho[1,8-cd]-pyran-1-ones, show characteristic ¹H and ¹³C chemical shifts for the aromatic ring system, which would be expected to be present in this compound as well mdpi.com.
The absence of specific data for this compound highlights the need for experimental characterization if its structure is to be definitively confirmed using NMR spectroscopy.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Conformational Analysis
Understanding the three-dimensional structure and the various spatial arrangements (conformations) a molecule can adopt is fundamental to predicting its behavior and interactions. Quantum chemical calculations, particularly Ab Initio and Density Functional Theory (DFT) approaches, are instrumental in this regard.
Ab Initio and Density Functional Theory (DFT) Approaches
Ab Initio and DFT methods are widely utilized to determine the most stable molecular geometries, calculate electronic properties, and map out potential energy surfaces. These techniques involve solving approximations of the Schrödinger equation to obtain molecular wavefunctions and energies arxiv.orgmdpi.com. For molecules like 2-Naphthyl lactate (B86563), these calculations are employed to:
Geometry Optimization: Finding the precise arrangement of atoms in space that corresponds to a minimum on the potential energy surface. This process iteratively adjusts atomic coordinates until the forces on each atom are minimized arxiv.orgmdpi.comumd.eduarxiv.org.
Conformational Landscape Exploration: Identifying and characterizing different stable conformers by systematically searching for local minima on the energy surface. Calculations often involve exploring rotations around single bonds, such as the ester linkage or the bond connecting the naphthyl group to the lactate moiety.
Energy Calculations: Determining the relative energies of these conformers. The energy differences provide information about their thermodynamic stability and the likelihood of observing each conformation at a given temperature.
Studies on related α-hydroxy esters and naphthyl-containing compounds frequently employ DFT functionals such as B3LYP, often in conjunction with dispersion corrections (e.g., B3LYP-D3) to account for van der Waals forces, which are significant in larger aromatic systems researchgate.netmdpi.comrsc.orgfrontiersin.org. Basis sets like 6-31G** or cc-pVTZ are commonly used to balance accuracy and computational cost mdpi.comarxiv.orgfrontiersin.orgresearchgate.net. For instance, research on methyl lactate derivatives has shown that DFT methods, particularly those including dispersion corrections, are crucial for accurately describing the relative energies and conformational preferences of different isomers frontiersin.org.
Table 4.1.1: Example of Relative Conformer Energies (Illustrative)
While specific data for 2-Naphthyl lactate is not directly available in the provided search results, studies on similar systems provide context. For example, the relative energies of different conformers of substituted lactic acid derivatives have been calculated using DFT. These calculations reveal that subtle changes in structure and the presence of aromatic groups can significantly influence the stability of various conformers.
| Conformer Description | Relative Energy (kcal/mol) | Method (Example) |
| Conformer A | 0.00 | DFT/B3LYP-D3 |
| Conformer B | +1.5 | DFT/B3LYP-D3 |
| Conformer C | +3.2 | DFT/B3LYP-D3 |
Note: The data in this table is illustrative, based on typical findings for related α-hydroxy ester systems and does not represent specific experimental or computational results for this compound.
Molecular Dynamics Simulations for Conformational Space Scanning
Molecular Dynamics (MD) simulations offer a complementary approach by modeling the time-dependent movement of atoms and molecules based on classical mechanics. MD is particularly valuable for exploring the dynamic nature of molecular conformations and how they interconvert over time dovepress.commdpi.com.
Simulating Molecular Motion: MD allows researchers to observe how molecules flex, rotate, and change shape over picosecond to nanosecond timescales, providing a dynamic picture of the conformational ensemble dovepress.com.
Enhanced Sampling Techniques: For complex molecules or systems with high energy barriers between conformers, standard MD can be insufficient to sample the entire conformational space. Techniques such as Accelerated Molecular Dynamics (aMD) or umbrella sampling are employed to overcome these barriers and improve the efficiency of conformational sampling dovepress.commdpi.comuiuc.edubiorxiv.org. These methods modify the potential energy landscape to facilitate transitions between different states, enabling a more comprehensive exploration of accessible conformations.
While specific MD simulations for this compound are not detailed in the provided literature, these techniques are standard for understanding the flexibility and dynamic behavior of molecules with multiple rotatable bonds, such as the ester linkage and the naphthyl-alkyl bond in this compound.
Theoretical Investigations of Intermolecular Interactions
Intermolecular interactions govern how molecules associate with each other, forming complexes, crystals, or interacting with solvents. Computational methods are crucial for dissecting these forces.
Hydrogen Bonding Networks in Naphthyl-Lactate Systems
Hydrogen bonding plays a significant role in the interactions of molecules containing hydroxyl and carbonyl groups, such as lactate derivatives. In systems involving this compound or its analogues, hydrogen bonding can occur between the hydroxyl group of the lactate and the carbonyl oxygen, either intramolecularly or intermolecularly mdpi.comresearchgate.netacs.orgpreprints.org.
Intramolecular vs. Intermolecular Hydrogen Bonding: Studies on α-hydroxy esters, like methyl lactate, show a competition between intramolecular OH···O=C hydrogen bonds and intermolecular hydrogen bonds formed with solvent molecules (e.g., methanol) or other ester molecules mdpi.comresearchgate.netacs.orgpreprints.org. The presence of the naphthyl group can introduce additional stabilization through London dispersion forces, influencing the preferred hydrogen bonding pattern researchgate.netmdpi.comrsc.orgresearchgate.netacs.orgnih.gov.
Table 4.2.1: Hydrogen Bond Interaction Energies in Related Systems (Illustrative)
Calculations on complexes of methanol (B129727) with α-hydroxyesters (like methyl lactate) have quantified the strength of hydrogen bonding interactions. For instance, the O–H···O=C (carbonyl oxygen) hydrogen bonding interactions are typically found to be stronger than O–H···O (ester oxygen) interactions acs.org.
| Interaction Type | Calculated Energy (kJ/mol) | Method (Example) |
| O–H···O=C (carbonyl) | 9.6 – 11.0 | B3LYP/6-31+G(d) |
| O–H···O (ester) | 8.0 – 9.0 | B3LYP/6-31+G(d) |
Note: The data in this table is illustrative, based on findings for methanol-α-hydroxyester systems.
Chiral Recognition Mechanisms in Molecular Complexes
The lactate moiety in this compound is chiral, meaning it exists as non-superimposable mirror images (enantiomers). Computational studies are essential for understanding how this chirality influences molecular recognition processes, particularly in the formation of diastereomeric complexes.
Differential Noncovalent Interactions: Enantioselective recognition typically arises from differences in the noncovalent interactions between a chiral host molecule and the two enantiomers of a guest molecule. DFT calculations can map these interactions, revealing how subtle variations in hydrogen bonding, van der Waals forces, and steric fit contribute to the binding affinity and selectivity chinesechemsoc.orgnih.govresearchgate.net.
Analysis of Diastereomeric Complexes: Studies involving chiral naphthyl-alcohol derivatives and lactate derivatives have shown that specific hydrogen bonds, beyond the primary ones, can play a crucial role in discriminating between enantiomers researchgate.net. Computational modeling allows for the detailed analysis of these specific interactions within diastereomeric complexes, providing insights into the origins of chiral recognition chinesechemsoc.orgnih.gov.
Modeling of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools for dissecting chemical reactions, identifying intermediates, transition states, and determining reaction kinetics.
Transition State Theory: By calculating the energy and structure of transition states, computational methods can predict reaction rates and identify rate-limiting steps. For example, studies on lactic acid dehydration have explored different mechanisms, calculating activation energies for pathways involving carbocation or carbanion formation researchgate.net. Similarly, asymmetric difluorination reactions have been modeled to understand the stereochemical outcomes and identify key transition states nih.gov.
Table 4.3.1: Example Activation Energies for Related Reactions (Illustrative)
Computational studies on reactions involving lactic acid or similar functional groups provide examples of the types of quantitative data generated. For instance, the dehydration of lactic acid on zirconia surfaces has been studied to determine activation energies for different reaction pathways researchgate.net.
| Reaction Step/Pathway | Calculated Activation Energy (eV) | Method (Example) |
| Lactic acid dehydration (Carbocation) | 2.54 – 3.10 | DFT (B3LYP/6-311++) |
| Lactic acid dehydration (Carbanion) | 1.09 – 1.29 | DFT (B3LYP/6-311++) |
| Asymmetric Difluorination (Example TS) | 18.9 | SMD-M06–2X/6–311++G(d, p)+SDD(I) |
Note: The data in this table is illustrative, based on findings for lactic acid dehydration and asymmetric difluorination reactions.
Compound List:
this compound
2-Naphthyl-1-ethanol
Methyl lactate
Ethyl lactate
Methyl glycolate (B3277807)
Methyl α-hydroxyisobutyrate
Anisole
Methanol
Lactic acid
Benzyl (B1604629) alcohol
Computational Studies in Structure-Based Enzyme Inhibition
Structure-based enzyme inhibition studies typically involve computational methods to understand how a molecule interacts with a biological target, such as an enzyme. These methods aim to predict binding affinities, identify key interaction points, and guide the design of more potent inhibitors.
Molecular Docking and Virtual Screening Methodologies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other to form a stable complex. Virtual screening employs docking to rapidly screen large libraries of compounds against a target protein to identify potential hits. These methodologies are crucial for drug discovery, allowing researchers to prioritize compounds for experimental testing. Studies in this area would typically involve:
Ligand Preparation: Generating 3D structures of potential ligands, including this compound, and optimizing their geometries.
Target Preparation: Obtaining and preparing the 3D structure of the target enzyme, often from crystallographic data (e.g., PDB files).
Docking Algorithms: Employing software (e.g., AutoDock Vina, Schrödinger Maestro, GOLD) to simulate the binding of the ligand to the enzyme's active site.
Scoring Functions: Using scoring functions to estimate the binding affinity and rank the docked poses.
Virtual Screening Workflow: Applying these steps to a large database of compounds to identify molecules with high predicted binding affinity for the target enzyme.
No specific studies employing these methodologies for this compound were found in the literature review.
Molecular Dynamics Simulations of Enzyme-Ligand Interactions
Molecular dynamics (MD) simulations provide a time-dependent perspective on molecular interactions, offering insights into the stability of enzyme-ligand complexes, conformational changes, and the dynamic nature of binding. These simulations can complement docking studies by assessing the stability of the docked pose over time and exploring the energetic landscape of the interaction. Key aspects of MD simulations in this context include:
System Setup: Creating a simulation box containing the enzyme-ligand complex, solvated with water molecules.
Force Fields: Applying appropriate force fields to describe the interactions between atoms.
Simulation Execution: Running simulations over nanoseconds to microseconds to capture relevant molecular motions.
Analysis: Analyzing trajectories to assess root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond formation, and binding free energy calculations.
Research in this area would typically investigate how this compound interacts dynamically with an enzyme's active site, providing detailed information on the stability and nature of these interactions. However, no specific MD studies focusing on this compound were identified.
Prediction of Spectroscopic Properties and Experimental Validation
Predicting spectroscopic properties computationally can aid in the interpretation of experimental data and guide experimental design. Techniques such as Density Functional Theory (DFT) are commonly used to calculate properties like UV-Vis absorption spectra, Infrared (IR) spectra, Nuclear Magnetic Resonance (NMR) chemical shifts, and vibrational frequencies.
UV-Vis Spectroscopy: Computational methods can predict the wavelengths of maximum absorption (λmax) and extinction coefficients, which are crucial for understanding electronic transitions within the molecule.
IR Spectroscopy: Predicted vibrational frequencies can be assigned to specific functional groups and bond vibrations, aiding in the identification and characterization of the compound.
NMR Spectroscopy: Computational prediction of NMR chemical shifts (¹H NMR, ¹³C NMR) helps in elucidating the molecular structure and confirming the identity of synthesized compounds.
While studies have computationally investigated the spectroscopic properties of related naphthyl-containing compounds and simple lactate molecules, no specific computational predictions or experimental validations of spectroscopic properties for this compound were found in the reviewed literature.
Advanced Applications in Chemical Sensing and Materials Science
Development of Fluorescent Probes based on Naphthyl Lactate (B86563) Scaffolds
The design of fluorescent sensors typically involves integrating a fluorophore (such as a naphthalene (B1677914) derivative) with a specific recognition unit that selectively binds to a target analyte. Naphthalene's extended π-conjugated system provides a robust fluorophore whose optical properties can be modulated by environmental factors or molecular interactions mdpi.com. Key design principles for naphthyl-based fluorescent sensors include:
Photoinduced Electron Transfer (PET): In this mechanism, a receptor unit quenches the fluorescence of the naphthyl fluorophore. Analyte binding alters the receptor's electronic properties, inhibiting PET and leading to a "turn-on" fluorescence response rsc.orgresearchgate.net.
Internal Charge Transfer (ICT): ICT occurs in molecules with distinct electron-donating and electron-withdrawing groups. Changes in charge distribution, induced by analyte binding or environmental shifts, can cause fluorescence emission shifts researchgate.netrsc.org.
Fluorescence Resonance Energy Transfer (FRET): FRET involves non-radiative energy transfer between a donor and an acceptor fluorophore, typically over distances of 1–10 nm mdpi.comd-nb.info. Naphthalene derivatives can function as either donors or acceptors. For instance, N-iodoacetyl-β-(2-naphthyl)alanine has been used in FRET studies for protein characterization acs.org.
Twisted Intramolecular Charge Transfer (TICT): Certain naphthyl derivatives, like 1-anilinonaphthalene-8-sulfonate (ANS), exhibit TICT behavior, where molecular twisting upon excitation leads to charge separation. This process is sensitive to solvent polarity and viscosity, making such probes useful for sensing microenvironmental changes nih.gov.
The lactate group in 2-naphthyl lactate could potentially act as a recognition site or a chiral influence, interacting with specific analytes or modulating the probe's photophysical response.
The precise monitoring of metabolic processes, particularly those involving key biomolecules like lactate, is vital for understanding cellular function and disease progression. Lactate, a central molecule in glucose metabolism, is implicated in various physiological and pathological conditions, including cancer (Warburg effect), inflammation, and neurodegeneration nih.govnih.govbiorxiv.org.
Methods for imaging lactate include:
Hyperpolarized Magnetic Resonance Spectroscopy (HP-MRS): This advanced technique enables real-time monitoring of metabolic pathways, including lactate production, in vivo nih.govresearchgate.netradiopaedia.org. For example, hyperpolarized [1-¹³C]pyruvate can be converted to [1-¹³C]lactate, facilitating the visualization of metabolic activity in tumors researchgate.net.
Bioluminescence Imaging (BLI): BLI utilizes light emission from living organisms to study biological processes, offering metabolic snapshots of tissues. Metabolites such as glucose and lactate can be quantified using induced metabolic bioluminescence imaging (imBI) wikipedia.org.
Fluorescent Biosensors: Genetically encoded fluorescent biosensors, such as the FRET-based sensor Laconic, have been developed for real-time monitoring of intracellular lactate levels in single cells d-nb.infonih.govbiorxiv.org. These sensors are designed to detect lactate concentration changes, providing insights into metabolic states like the Warburg effect nih.govbiorxiv.org. Although these specific sensors may not directly incorporate a naphthyl lactate scaffold, they underscore the importance of fluorescent probes in metabolic imaging. Given the fluorescence properties of naphthalene derivatives, this compound derivatives could potentially be explored for similar roles in metabolic imaging.
FRET is a sensitive technique for measuring molecular interactions and distances, typically within the 1–10 nm range mdpi.comd-nb.infoacs.org. In FRET-based sensors, a donor fluorophore transfers energy to an acceptor fluorophore upon excitation, with the efficiency of this transfer being highly dependent on the distance and relative orientation of the two molecules mdpi.comd-nb.info. Naphthalene derivatives, due to their favorable photophysical characteristics, can serve as effective components in FRET systems acs.org.
For instance, N-iodoacetyl-β-(2-naphthyl)alanine has been characterized as a thiol-reactive fluorescent probe suitable for FRET studies, facilitating the determination of intramolecular distances in protein structures acs.org. The design of FRET sensors generally involves linking a recognition unit to a donor-acceptor pair. In the context of this compound, the naphthalene moiety could function as a fluorophore (either donor or acceptor), while the lactate group, or a modified derivative, could be integrated into a recognition element designed for specific analyte binding. Critical design parameters include the spectral overlap between the donor emission and acceptor absorption, the Förster distance (R₀), and the quantum yields of the fluorophores mdpi.comrsc.org.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The development of more sustainable and efficient synthetic routes for 2-Naphthyl lactate (B86563) remains a key area for future research. While established methods exist, such as the reaction of -naphthol sodium with sodium lactate in the presence of phosphorus oxychloride frontiersin.org, the pursuit of green chemistry principles is driving the exploration of alternative pathways. These include:
Enzymatic Synthesis: The utilization of lipases and esterases for the stereoselective synthesis of 2-Naphthyl lactate presents a promising avenue, offering milder reaction conditions and reduced environmental impact compared to traditional chemical methods researchgate.netmdpi.comresearchgate.netresearch-solution.com.
Catalytic Esterification: Research is likely to focus on developing novel heterogeneous or homogeneous catalysts that can improve the yield and selectivity of the esterification reaction between 2-naphthol (B1666908) and lactic acid. The integration of flow chemistry techniques could further enhance efficiency and enable continuous production researchgate.netmdpi.comresearchgate.netnih.govgoogle.com.
Biocatalytic Conversion of Sugars: Future work may involve engineered microbial strains or enzymatic cascades capable of directly converting sugars into lactic acid derivatives, potentially including this compound, offering a bio-based and sustainable production route researchgate.netgoogle.com.
Advancements in Spectroscopic Characterization Techniques
Precise and detailed characterization is fundamental to understanding the behavior and potential applications of this compound. Future research will likely employ advanced spectroscopic techniques for enhanced analysis:
High-Resolution NMR and Mass Spectrometry: The use of advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR, and high-resolution mass spectrometry will be crucial for accurate structural elucidation, impurity profiling, and real-time reaction monitoring, aiding in the confirmation of stereochemistry and identification of subtle structural variations frontiersin.orgacs.orgscielo.org.zaresearchgate.net.
Two-Dimensional Fluorescence Spectroscopy: This technique, often coupled with chemometric methods like Partial Least Squares Regression (PLSR) or Artificial Neural Networks (ANN), offers comprehensive insights into fluorescence properties, paving the way for applications in sensing and process monitoring nih.govbiologynotesonline.comcopernicus.org.
In-situ Spectroscopic Monitoring: The development of in-situ spectroscopic methods will enable real-time monitoring of reactions involving this compound, providing valuable kinetic data and mechanistic insights that are often unattainable through ex-situ analyses.
Integration of Advanced Computational Methods in Design and Analysis
Computational chemistry provides powerful tools for predicting molecular properties, designing novel derivatives, and elucidating reaction mechanisms related to this compound. Future research directions include:
Density Functional Theory (DFT) Studies: DFT calculations are expected to play a significant role in predicting the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can guide the rational design of molecules with specific functionalities, such as improved fluorescent probes or catalysts researchgate.netnih.govmdpi.comrsc.org. DFT can also be instrumental in understanding reaction mechanisms and optimizing synthetic pathways.
Molecular Modeling and Docking: Molecular dynamics and docking simulations will be employed to understand the interactions of this compound with biological targets like enzymes and receptors, as well as with material interfaces. This is particularly relevant for exploring its potential as a substrate or inhibitor in biological systems and for designing supramolecular assemblies frontiersin.orgnih.govnih.govresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Studies: The development of QSAR models will enable the correlation of structural features of this compound derivatives with their biological activity or material properties, facilitating the rational design of compounds with enhanced performance.
Diversification of Biocatalytic Applications
While this compound is recognized as a substrate for enzymatic reactions mdpi.com, future research aims to broaden its role in biocatalysis by:
Enzyme-Mediated Synthesis: The exploration of engineered enzymes for the efficient and stereoselective synthesis of this compound from readily available precursors is a key future direction, offering greener alternatives to conventional chemical synthesis researchgate.netresearchgate.netresearch-solution.com.
Biocatalytic Transformations: Investigating novel enzymatic transformations where this compound can serve as a versatile building block or undergo specific modifications to yield valuable products, potentially involving a wider array of enzymes beyond esterases and lipases.
Whole-Cell Biotransformations: The utilization of engineered microbial cells as biocatalysts for reactions involving this compound, leveraging their inherent metabolic pathways and potential for cofactor regeneration, is another promising area researchgate.netacs.org.
Innovation in Fluorescent Probe Development
The inherent fluorescence of the naphthyl group positions this compound as a valuable scaffold for developing advanced fluorescent probes. Future research will focus on:
Designing Targeted Sensors: Synthesizing derivatives of this compound that exhibit specific fluorescence responses, such as "turn-on" or "turn-off" signals, upon interaction with particular analytes like metal ions, reactive oxygen species, or biomolecules frontiersin.orgacs.orgscielo.org.zabiologynotesonline.commdpi.comthno.org.
Developing Bioprobes for Imaging: Creating fluorescent probes based on this compound for intracellular imaging, enabling the visualization of biological processes or the detection of specific metabolites within living cells frontiersin.orgnih.govthno.org.
Enhancing Sensitivity and Selectivity: Employing advanced molecular design and spectroscopic analysis to improve the sensitivity, selectivity, and photophysical properties (e.g., quantum yield, photostability) of fluorescent probes derived from this compound frontiersin.orgacs.orgscielo.org.zabiologynotesonline.comcopernicus.orgmdpi.comthno.org.
Expansion into New Materials Science Paradigms
The incorporation of this compound into novel materials could lead to the development of advanced functional materials with tailored properties. Key areas for future exploration include:
Polymer Integration: Investigating the polymerization of this compound or its derivatives to create novel polymers with specific optical, electronic, or mechanical characteristics. This could involve its use as a monomer or a functional additive within polymer matrices acs.orgmdpi.comnih.gov.
Nanomaterial Functionalization: Utilizing this compound to functionalize nanoparticles or surfaces, imparting specific recognition capabilities or optical properties to these advanced materials. Such applications could span sensing, catalysis, and targeted delivery systems mdpi.comnih.govnuft.edu.uanih.govresearchgate.net.
Supramolecular Assemblies: Exploring the self-assembly of this compound-based molecules into supramolecular structures for applications in molecular recognition, sensing, and advanced materials design, capitalizing on non-covalent interactions acs.org.
Q & A
Q. What established synthetic routes are available for 2-Naphthyl lactate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of lactic acid with 2-naphthol. Key factors include:
- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) can be compared for efficiency and enantioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates, while toluene can facilitate azeotropic water removal.
- Temperature control : Elevated temperatures (80–120°C) improve kinetics but may risk racemization if chiral purity is critical.
Yield optimization requires monitoring via TLC or HPLC to track intermediate formation and purity .
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
- NMR : Use - and -NMR in deuterated DMSO or CDCl₃. Key signals: lactate methyl protons (~1.3–1.5 ppm) and naphthyl aromatic protons (7.2–8.5 ppm). Assign stereochemistry via NOESY for chiral centers.
- IR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and hydroxyl absence (if anhydrous conditions are maintained).
- Cross-validation : Compare spectra with computational predictions (e.g., DFT-derived IR frequencies) to resolve ambiguities .
Q. What are the stability considerations for this compound under varying storage conditions?
- Thermal stability : Conduct accelerated degradation studies (40–60°C) to assess decomposition kinetics. Monitor via HPLC for lactide formation or ester hydrolysis.
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (e.g., naphthyl chromophore absorption at 270–300 nm).
- Humidity control : Use desiccants to prevent hydrolysis, validated by Karl Fischer titration for residual moisture .
Advanced Research Questions
Q. Which computational methods (e.g., DFT with 6-31G basis sets) are suitable for modeling this compound’s electronic structure?
- Basis set selection : The 6-31G** basis set (with polarization/diffusion functions) accurately models naphthyl π-systems and lactate hydrogen bonding. Compare with larger sets (e.g., cc-pVTZ) for convergence testing.
- Solvent effects : Use implicit solvent models (e.g., PCM) to simulate polar environments.
- Output validation : Cross-check optimized geometries with X-ray crystallography or rotational constants from microwave spectroscopy .
Q. How can enantiomeric excess (ee) of chiral this compound be determined experimentally?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients. Calibrate with racemic standards and quantify ee via peak area ratios.
- Circular Dichroism (CD) : Correlate CD spectra (200–250 nm) with absolute configuration assignments from crystallographic data.
- Enzymatic assays : Employ esterases with known stereoselectivity to hydrolyze enantiomers, followed by kinetic analysis .
Q. How should researchers resolve contradictions in reported spectroscopic or thermodynamic data for this compound?
- Meta-analysis : Systematically compare experimental conditions (e.g., solvent, temperature) across studies. For example, NMR shifts vary with concentration and pH.
- Reproducibility protocols : Replicate key experiments (e.g., calorimetry for ΔHfusion) using standardized purity criteria (≥98% by GC).
- Machine learning : Train models on existing datasets to predict outliers or identify systematic measurement errors .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
- Protecting groups : Temporarily block the lactate hydroxyl with TBS or acetyl groups to direct electrophilic substitution on the naphthyl ring.
- Catalytic control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C–H functionalization. Monitor regioselectivity via -NMR or X-ray diffraction.
- Kinetic vs. thermodynamic : Vary reaction time and temperature to favor either ortho- or para-substituted products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
